REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:21]=[CH:20][C:19]([CH3:22])=[CH:18][C:3]=1[O:4][CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[C:12](=O)[C:13]([NH:15][CH3:16])=[O:14].CO.Cl.[O:26]([NH2:28])[CH3:27]>O>[CH3:1][C:2]1[CH:21]=[CH:20][C:19]([CH3:22])=[CH:18][C:3]=1[O:4][CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[C:12](=[N:28][O:26][CH3:27])[C:13]([NH:15][CH3:16])=[O:14] |f:2.3|
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Name
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2-[2-(2,5-dimethylphenoxymethyl)phenyl]-N-methyl-2-oxoacetamide
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Quantity
|
0.27 g
|
Type
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reactant
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Smiles
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CC1=C(OCC2=C(C=CC=C2)C(C(=O)NC)=O)C=C(C=C1)C
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Name
|
|
Quantity
|
2 mL
|
Type
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reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.15 g
|
Type
|
reactant
|
Smiles
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Cl.O(C)N
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Name
|
|
Quantity
|
100 mL
|
Type
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solvent
|
Smiles
|
O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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the reaction mixture was heated
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Type
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TEMPERATURE
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Details
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under reflux for 4 hours
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Duration
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4 h
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Type
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ADDITION
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Details
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was added to the reaction mixture which
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Type
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EXTRACTION
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Details
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was then extracted with methylene chloride
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Type
|
DRY_WITH_MATERIAL
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Details
|
The extract was dried over anhydrous magnesium sulfate
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Type
|
CONCENTRATION
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Details
|
concentrated under reduced pressure
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Type
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CUSTOM
|
Details
|
The residue was purified by silica gel chromatography (ethyl acetate/n-hexane)
|
Name
|
2-[2-(2,5-dimethylphenoxymethyl)phenyl] -2-methoxyimino-N-methylacetamide
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Type
|
product
|
Smiles
|
CC1=C(OCC2=C(C=CC=C2)C(C(=O)NC)=NOC)C=C(C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.28 g | |
YIELD: PERCENTYIELD | 98.9% | |
YIELD: CALCULATEDPERCENTYIELD | 95.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |